19-Nortestosterone 17-hemisuccinate

Description

Contextual Significance in Steroid Chemistry and Derivatization

The field of steroid chemistry frequently employs derivatization, a process of chemically modifying a parent compound to alter its properties or to enable its use in specific applications. 19-nortestosterone, a potent anabolic steroid derived from testosterone (B1683101) by the removal of the methyl group at the C-19 position, is a common subject of such modifications. nih.gov Researchers have synthesized numerous analogs with substituents at various positions, particularly C-17, to explore new biological activities, such as antiproliferative effects against cancer cell lines. researchgate.net

The synthesis of 19-nortestosterone 17-hemisuccinate is a prime example of functional derivatization. This process involves creating an ester linkage between the 17β-hydroxyl group of the 19-nortestosterone core and one of the carboxylic acid groups of succinic acid. wikipedia.org The general method for preparing steroidal hemisuccinates involves treating the corresponding alcohol (the steroid) with succinic anhydride (B1165640), often in a pyridine (B92270) base. mdpi.com This reaction attaches a succinate (B1194679) molecule, leaving a terminal carboxylic acid group, which is the key feature for its application. mdpi.com

The principal significance of this derivatization is the creation of a hapten. In immunology, a hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The carboxylic acid handle introduced by the hemisuccinate linker is crucial for covalently bonding the steroid to a carrier protein. This steroid-protein conjugate can then be used as an immunogen to produce specific antibodies against the steroid. These antibodies are fundamental components of immunoanalytical methods, such as enzyme-linked immunosorbent assays (ELISA), used in research and diagnostics. mdpi.com

Overview of Structural Features Relevant to Research Applications

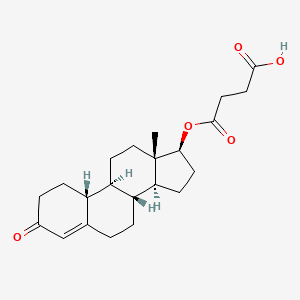

The structure of this compound is defined by two key components: the parent steroid scaffold and the attached ester group. The core is 19-nortestosterone (estr-4-en-17β-ol-3-one), which has a characteristic four-ring steroid nucleus. nih.govcaymanchem.com The modification occurs at the C-17 position, where the β-hydroxyl group is esterified with succinic acid to form a hemisuccinate ester. The full chemical name is 4-[[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid. wikipedia.org

The most functionally significant structural feature for research applications is the terminal carboxylic acid (-COOH) on the succinate chain. mdpi.com This acidic functional group provides a reactive site for conjugation chemistry. It can be readily activated to form a covalent bond with primary amino groups (e.g., lysine (B10760008) residues) on proteins or other macromolecules. This ability to be linked to other molecules is the cornerstone of its utility in developing biological and chemical research tools.

Quantitative structure-activity relationship (QSAR) studies on the 19-nortestosterone family of steroids have shown that electronic properties significantly influence biological activity. nih.gov While these studies often focus on receptor binding, the electronic nature of the 17-hemisuccinate derivative is primarily exploited for the synthesis of analytical reagents rather than for its own direct biological interactions.

Table 1: Physicochemical Properties of 19-Nortestosterone and its 17-Hemisuccinate Derivative

| Property | 19-Nortestosterone | This compound |

| Synonym | Nandrolone (B1676933) nih.gov | Nandrolone hydrogen succinate wikipedia.org |

| Molecular Formula | C₁₈H₂₆O₂ nih.govsigmaaldrich.com | C₂₂H₃₀O₅ wikipedia.org |

| Molar Mass | 274.40 g/mol nih.govsigmaaldrich.com | 374.477 g/mol wikipedia.org |

| Core Structure | Estr-4-en-3-one nih.gov | Estr-4-en-3-one wikipedia.org |

| Functional Group at C-17 | 17β-hydroxyl (-OH) nih.gov | 17β-hemisuccinate ester (-OOC(CH₂)₂COOH) wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-22-11-10-16-15-5-3-14(23)12-13(15)2-4-17(16)18(22)6-7-19(22)27-21(26)9-8-20(24)25/h12,15-19H,2-11H2,1H3,(H,24,25)/t15-,16+,17+,18-,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQUJNVGEAJGSD-WUOGMODZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC(=O)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987197 | |

| Record name | 19-Nortestosterone 17-hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6785-62-2 | |

| Record name | 19-Nortestosterone 17-hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6785-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Nortestosterone 17-hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006785622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Nortestosterone 17-hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyestr-4-en-3-one 17-(3-carboxypropionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANDROLONE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IKF7WW60T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Direct Esterification Routes for 19-Nortestosterone 17-Hemisuccinate Synthesis

The primary method for synthesizing this compound is through the direct esterification of the 17β-hydroxyl group of the parent steroid, 19-nortestosterone (also known as nandrolone). ontosight.ai This reaction attaches a succinate (B1194679) group via an ester linkage, leaving a terminal carboxylic acid, which is crucial for subsequent conjugation reactions.

The synthesis is typically achieved by reacting 19-nortestosterone with succinic anhydride (B1165640). The reaction is often carried out in a basic solvent, such as pyridine (B92270), which acts as both a solvent and a catalyst by activating the anhydride and neutralizing the resulting carboxylic acid.

Optimization of this reaction focuses on maximizing the yield of the desired mono-esterified product while minimizing side reactions. Key parameters for optimization include temperature, reaction time, and the molar ratio of reactants. While specific documented yields for this exact synthesis can vary, general steroid esterifications often face challenges such as steric hindrance, which can necessitate revised strategies to achieve the desired product. researchgate.net Strategies to improve yield may involve careful control of temperature to prevent decomposition and adjusting reaction times to ensure complete conversion without the formation of byproducts.

Table 1: Typical Reaction Conditions for Steroid Hemisuccination

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 19-Nortestosterone, Succinic Anhydride | Steroid precursor and acylating agent. |

| Solvent/Catalyst | Pyridine | Acts as a basic catalyst and solvent. |

| Temperature | Room temperature to gentle heating (e.g., 60-80 °C) | To increase reaction rate without causing degradation. |

| Reaction Time | Several hours to overnight | To ensure the reaction proceeds to completion. |

| Work-up | Acidification and extraction | To protonate the carboxylate, remove the catalyst, and isolate the product. |

This table presents generalized conditions based on standard organic chemistry principles for steroid esterification.

The precursor for this synthesis is 19-nortestosterone, a steroid characterized by the absence of the C19 methyl group found in testosterone (B1683101) and possessing a ketone at the C3 position and a hydroxyl group at the C17 position. nih.gov

The regioselectivity of the esterification is a critical aspect of the synthesis. The reaction selectively occurs at the 17β-hydroxyl group over the C3-keto group. The C17-OH is a secondary alcohol and is significantly more nucleophilic and sterically accessible for esterification compared to the enol form of the C3-ketone. This inherent reactivity difference ensures that the acylation with succinic anhydride proceeds specifically at the desired 17-position, yielding this compound without requiring protecting groups for the C3-ketone. ontosight.ai

Derivatization for Conjugation and Functionalization

The primary purpose of creating the 17-hemisuccinate derivative of 19-nortestosterone is to enable its covalent attachment to other molecules, particularly large macromolecules like proteins.

The succinate moiety in this compound functions as a linker or spacer arm. This four-carbon chain physically separates the bulky steroid nucleus from the molecule to which it will be conjugated. nih.gov This separation is advantageous as it can minimize steric hindrance that might otherwise interfere with the binding of the steroid to a target receptor or an antibody in an immunoassay. The use of a 4- to 6-carbon tether has been shown to be beneficial for the properties of the resulting conjugates. nih.gov The terminal carboxylic acid group introduced by the succinate linker is the key functional group that allows for subsequent coupling reactions. researchgate.net

The terminal carboxyl group of the hemisuccinate is readily coupled to primary amines (e.g., the side chains of lysine (B10760008) residues in proteins) to form a stable amide bond. A widely used and efficient method for this conjugation is carbodiimide (B86325) chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. gbiosciences.comthermofisher.com

This is a two-step process:

Activation: EDC first reacts with the carboxyl group of the hemisuccinate to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. thermofisher.com

Stabilization and Coupling: To improve efficiency and create a more stable intermediate, NHS is added. The O-acylisourea intermediate reacts with NHS to form an amine-reactive NHS ester. This ester is more stable than the initial intermediate and reacts efficiently with primary amines at physiological pH (7.0-8.0) to form the final, stable amide linkage. gbiosciences.comresearchgate.net The activation step is most efficient at a slightly acidic pH of 4.5-7.2. thermofisher.com

This EDC/NHS coupling strategy is a cornerstone of bioconjugation, used to attach haptens like steroids to carrier proteins for antibody production or to create probes for research applications. gbiosciences.com

Table 2: EDC/NHS Coupling Reaction for Protein Conjugation

| Step | Reagents | pH | Purpose |

|---|---|---|---|

| 1. Activation | This compound, EDC, NHS/Sulfo-NHS | 4.5 - 7.2 | EDC activates the carboxyl group; NHS forms a more stable, amine-reactive NHS ester. |

| 2. Conjugation | Activated Steroid, Protein (with primary amines) | 7.0 - 8.0 | The NHS ester reacts with primary amines on the protein to form a stable amide bond. |

| 3. Quenching (Optional) | Hydroxylamine (B1172632) or 2-Mercaptoethanol | N/A | To stop the reaction and hydrolyze any unreacted NHS esters. gbiosciences.comthermofisher.com |

This table outlines the key stages of the widely used EDC/NHS bioconjugation protocol. gbiosciences.comthermofisher.comthermofisher.com

Characterization of Synthetic Intermediates and Final Product Purity

Following synthesis, rigorous characterization is necessary to confirm the identity of this compound and to assess its purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups. The successful synthesis would be confirmed by the appearance of a strong carbonyl stretch from the ester group (around 1735 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹), alongside the disappearance of the broad O-H stretch from the parent steroid's 17-hydroxyl group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information. Proton NMR would show characteristic signals for the succinate methylene (B1212753) protons, while carbon NMR would confirm the presence of the additional ester and carboxylic acid carbons.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. For this compound (C₂₂H₃₀O₅), the expected molecular weight is approximately 374.5 g/mol , which can be confirmed by techniques like electrospray ionization (ESI-MS). nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final product. A pure sample will ideally show a single, sharp peak at a characteristic retention time under specific chromatographic conditions (e.g., reverse-phase column, mobile phase composition). It is also used to monitor the progress of the synthesis and to purify the final product from any unreacted starting materials or byproducts. nih.gov

Table 3: Analytical Characterization of this compound

| Technique | Information Provided |

|---|---|

| FTIR | Confirmation of functional groups (ester, carboxylic acid). nih.gov |

| NMR | Detailed structural confirmation of the steroid and attached linker. |

| Mass Spectrometry | Verification of the correct molecular weight. nih.gov |

| HPLC | Assessment of purity and quantification. nih.gov |

Biochemical Interactions and Mechanistic Elucidation

Enzyme-Substrate Interactions with 19-Nortestosterone 17-Hemisuccinate

The ester linkage and the steroid core of this compound are subject to specific enzymatic processes that are crucial for its metabolic fate and activity.

A significant body of research has focused on the interaction between this compound and ketosteroid isomerase, an enzyme that catalyzes the migration of a double bond in steroid substrates. The solution structure of the homodimer of this enzyme complexed with this compound has been elucidated using heteronuclear multidimensional NMR methods. nih.gov

In this complex, the steroid is bound in a groove on the enzyme's surface, with specific amino acid residues playing a critical role in the interaction. nih.gov Notably, Tyr-14 and Asp-99 are key residues in the catalytic mechanism. Tyr-14 is in proximity to both Asp-99 and the 3-keto group of the steroid, while the carboxylate of Asp-38 is positioned near the C4 and C6 atoms of the steroid, facilitating the proton transfer necessary for the isomerization reaction. nih.gov The binding of the steroid induces conformational changes in the enzyme, causing the three alpha-helices to pack more closely onto the beta-sheet, which in turn brings Tyr-14 and Asp-99 into optimal positions for catalysis. nih.gov The interactions between the steroid and the enzyme are predominantly hydrophobic, with the exception of the critical hydrogen bonds involved in catalysis. nih.gov

The 17-hemisuccinate ester linkage in this compound is susceptible to hydrolysis by esterases, a class of enzymes that cleave ester bonds. This enzymatic action is a critical step in the in vivo processing of this compound, as it liberates the active steroid, 19-nortestosterone. While specific studies on the hydrolysis of the 17-hemisuccinate ester of 19-nortestosterone are not extensively detailed in the provided search results, the general mechanism is well-understood from studies of similar compounds. For instance, the cleavage of the 17β-ester bond of dimethandrolone (B1241947) undecanoate, another 19-nortestosterone derivative, is known to be mediated by esterases in vivo, releasing the active androgen, dimethandrolone. nih.gov This process is crucial for the biological activity of such esterified steroids. nih.gov The rate of hydrolysis is influenced by the nature of the ester group and the specific esterases present in the tissue.

Receptor Binding Studies of 19-Nortestosterone Derivatives (Excluding Human Therapeutic Context)

The biological effects of 19-nortestosterone and its derivatives are primarily mediated through their binding to and activation of specific steroid hormone receptors, namely the androgen receptor and the progesterone (B1679170) receptor.

Derivatives of 19-nortestosterone exhibit a strong affinity for the androgen receptor (AR). nih.gov The removal of the C19-methyl group from the testosterone (B1683101) structure to form 19-nortestosterone generally leads to an increased affinity for the AR. nih.gov Studies on the relative binding affinities of various 19-nortestosterone derivatives have shown that modifications to the steroid's structure can significantly impact its interaction with the AR. For example, 5α-reduction of testosterone increases its binding affinity, whereas the 5α-reduction of 19-nortestosterone can either not affect or decrease its affinity for the AR. nih.gov

The nature of the substituent at the 17α-position also plays a role in AR binding. While alkylation at this position can slow down metabolism, extended or bulkier groups can reduce AR agonist activity. nih.govwikipedia.org

| Compound | Relative Binding Affinity for Androgen Receptor (AR) | Reference |

|---|---|---|

| 19-Nortestosterone (Nandrolone) | Higher than testosterone at 37°C in minced seminal vesicles. | nih.gov |

| 5α-Dihydro-19-nortestosterone (DHN) | Lower or equal to 19-nortestosterone. | nih.gov |

| 17α-Allyl-19-nortestosterone | 4.5% of the affinity of testosterone. | wikipedia.org |

In addition to their androgenic activity, many 19-nortestosterone derivatives also exhibit a significant affinity for the progesterone receptor (PR), often acting as progestins. nih.gov The binding affinity for the PR is highly dependent on the specific structural features of the derivative. For instance, the introduction of a 17α-hydroxyl group to 19-nor-progesterone dramatically decreases its affinity for the PR. nih.gov However, further modifications, such as the addition of other functional groups, can restore or even enhance this affinity. nih.gov

Some 19-nortestosterone derivatives can act as competitive antagonists or mixed agonists/antagonists at the progesterone receptor. nih.gov

| Compound | Relative Binding Affinity for Progesterone Receptor (PR) | Reference |

|---|---|---|

| 19-Nor-progesterone | Potent progestagen with high affinity. | nih.gov |

| 17α-Hydroxylated-19-nor-progesterone | Dramatically decreased affinity. | nih.gov |

| 17α-Allyl-19-nortestosterone | 186% of the affinity of progesterone. | wikipedia.org |

Structure-Activity Relationships at the Molecular Level

The biological activity of 19-nortestosterone derivatives is intricately linked to their three-dimensional structure. The relationship between specific structural modifications and the resulting changes in receptor binding and activity has been a subject of extensive research.

The removal of the 19-methyl group, which distinguishes 19-nortestosterone from testosterone, is a key modification that tends to enhance the anabolic-to-androgenic ratio. nih.gov Modifications at the 17-position are particularly critical in determining the pharmacological profile of these steroids. The addition of a 17α-alkyl group, for instance, can significantly slow down the hepatic metabolism of the 17β-hydroxyl group, thereby increasing the compound's oral bioavailability and half-life. nih.gov

Esterification of the 17β-hydroxyl group, as seen in this compound, is a common strategy to increase the lipophilicity of the steroid. This modification prolongs the release of the active compound from the site of administration when given intramuscularly, effectively creating a depot effect. wikipedia.org The length and nature of the ester chain influence the rate of hydrolysis and, consequently, the duration of action.

Furthermore, substitutions at other positions on the steroid nucleus can fine-tune the activity. For example, introducing a double bond at the 9(10)-position in certain 17α-substituted 19-nortestosterone derivatives has been shown to significantly enhance progestagenic activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Nor-Testosterone Steroids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to ascertain the mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com These models are instrumental in predicting the activity of new chemical entities, thereby streamlining the drug discovery process. wikipedia.orgfiveable.me A typical QSAR model is represented by a mathematical equation that correlates molecular descriptors (physicochemical properties or structural features) with a specific biological response. wikipedia.orgfiveable.me

In the context of nor-testosterone steroids, QSAR studies have been performed to understand the structural features that govern their anabolic and androgenic activities. nih.govresearchgate.net One such study focused on a series of 19-nor-testosterone derivatives, employing quantum and physicochemical molecular descriptors to build a predictive model. nih.gov The descriptors were calculated using semi-empirical methods and correlated with biological activities through multi-linear regression analysis. nih.govresearchgate.net

The research indicated a significant correlation between the electronic properties of these steroids and their observed biological effects. nih.gov Key molecular descriptors were identified as being crucial for the interaction between the steroids and their corresponding anabolic-androgenic receptor binding site. nih.govresearchgate.net These findings are critical for the rational design of new steroids with potentially improved activity profiles. researchgate.net The study suggested that such models could aid in the future identification of novel anabolic-androgenic steroids. nih.gov

The QSAR equations developed in the study highlighted several key factors influencing the interaction with the receptor. nih.gov Specifically, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the total dipole moment, the chemical potential, and the net charge on various carbon atoms within the steroid nucleus were all shown to be significant. nih.govresearchgate.net Based on these calculated parameters, the model predicted that the compound 17α-cyclopropyl-17β, 3β-hydroxy-4-estrene would exhibit the highest anabolic-androgenic ratio, while 7α-methyl-17β-acetoxy-estr-4-en-3-one would have the lowest. nih.govresearchgate.net

| Net Charge of Steroid Nucleus Atoms | Indicates specific atomic sites on the steroid that are key for electrostatic interactions with the androgen receptor. |

Computational Chemistry and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for elucidating the intricate details of how a ligand, such as this compound, interacts with its biological target, like the androgen receptor (AR). nih.govresearchgate.net MD simulations, in particular, allow researchers to observe the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and the specific forces that drive binding. researchgate.netnih.gov These methods complement QSAR studies by providing a three-dimensional, dynamic view of the molecular interactions.

To understand the binding of steroidal ligands, homology models of the human androgen receptor's ligand-binding domain have been developed, often based on the crystal structure of the highly similar progesterone receptor. nih.gov These models can then be refined using MD simulations in an aqueous environment to achieve a more realistic representation of the physiological state. nih.gov Such simulations have been crucial in identifying the key amino acid residues within the AR binding pocket that form hydrogen bonds and other interactions with the steroid. nih.govnih.gov

Furthermore, analyses like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method can be applied to MD simulation trajectories to calculate the binding free energy of the ligand-receptor complex. nih.gov This allows for a quantitative assessment of the binding affinity and helps to decompose the energy contributions, revealing that van der Waals interactions are often the primary driving force for the binding of steroidal compounds to the androgen receptor. nih.gov These computational approaches are invaluable for predicting the binding modes of novel compounds and for understanding the structural basis of their biological activity. nih.govnih.gov

Table 2: Key Androgen Receptor Residues in Steroid Ligand Binding

| Amino Acid Residue | Location/Role | Type of Interaction with Ligand |

|---|---|---|

| Gln711 | Binding Pocket | Hydrogen bond donor/acceptor with the A-ring 3-keto group of the steroid. |

| Arg752 | Binding Pocket | Hydrogen bond donor with the A-ring 3-keto group of the steroid. |

| Asn705 | Binding Pocket | Hydrogen bond donor/acceptor with the D-ring 17-hydroxyl group of the steroid. |

| Thr877 | Binding Pocket | Forms key interactions with the ligand at the 17-position. |

Advanced Analytical Chemistry for Research Applications

Chromatographic Separation Techniques

Chromatographic methods coupled with mass spectrometry are the cornerstone of modern steroid analysis, providing unparalleled specificity and sensitivity. The analysis of 19-nortestosterone 17-hemisuccinate and related compounds often requires meticulous method development to achieve the necessary performance characteristics for research applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, steroids, including 19-nortestosterone derivatives, are generally non-volatile due to the presence of polar functional groups like hydroxyl and ketone moieties. mdpi.com Consequently, a critical prerequisite for their analysis by GC-MS is a chemical derivatization step. nih.govnih.gov This process replaces active hydrogens on polar groups with less polar, more stable moieties, thereby increasing the compound's volatility and thermal stability. mdpi.comdergipark.org.tr

For 19-nortestosterone and its metabolites, the most common derivatization approach is silylation, which introduces trimethylsilyl (B98337) (TMS) groups. nih.gov Reagents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. nih.govobrnutafaza.hr In the case of this compound, both the 17-hydroxyl group (after potential hydrolysis of the ester) and the carboxylic acid of the hemisuccinate moiety would be targeted for derivatization. Research on 19-nortestosterone metabolites has demonstrated the successful use of derivatization to form O-methyl-oxime-trimethylsilyl or simple trimethylsilyl ether derivatives, which are then analyzed by capillary column GC-MS. nih.gov The resulting mass spectra are characterized by specific fragmentation patterns that allow for unambiguous identification. For instance, studies on 17-methylated steroids have shown that derivatized compounds yield characteristic mass spectra that can be used for their identification in complex matrices. dshs-koeln.de

The general workflow involves sample preparation, which can include enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites, followed by extraction, derivatization, and finally, GC-MS analysis. nih.govdshs-koeln.de Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity for target analytes. nih.govunb.br

Table 1: Common Derivatization Approaches for Steroid Analysis by GC-MS

| Derivatization Reagent | Target Functional Group(s) | Typical Conditions | Reference(s) |

| MSTFA + TMCS | Hydroxyl, Carboxyl | Heat at 60-70 °C for 20-30 minutes. | obrnutafaza.hr |

| BSTFA + TMCS | Hydroxyl, Carboxyl | Heat at 60 °C for 20 minutes. | nih.gov |

| O-Methylhydroxylamine HCl followed by silylation | Ketone, Hydroxyl | Two-step process to form O-methyloxime-TMS ethers. | nih.gov |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for steroid analysis, offering high sensitivity and specificity without the need for derivatization. nih.govnih.gov This is particularly advantageous for analyzing intact steroid esters like this compound and its conjugated metabolites. nih.govscienceopen.com

Method development for LC-MS/MS involves several key steps:

Sample Preparation: The initial step is to extract the analytes from the biological matrix (e.g., plasma, urine). Common techniques include protein precipitation with organic solvents like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.comnih.govendocrine-abstracts.org SPE with C18 or other polymeric sorbents is highly effective for cleaning up and concentrating steroids from complex samples. mdpi.comobrnutafaza.hrcabidigitallibrary.org

Chromatographic Separation: Reversed-phase chromatography is typically used, with C18 columns being the most common choice. obrnutafaza.hrcabidigitallibrary.org The mobile phase usually consists of a gradient mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency and peak shape. nih.govnih.gov The goal is to achieve baseline separation of the target analyte from isomers and other interfering substances.

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization source for steroid analysis, typically operated in positive ion mode. nih.govcabidigitallibrary.org A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. cabidigitallibrary.org For instance, a method for testosterone (B1683101) in bovine serum involved extraction with a tert-butyl methyl ether/petroleum ether mixture and direct analysis on a QTRAP 5500 instrument in positive ESI mode. nih.gov

Validation of the developed method is crucial and is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, recovery, decision limit (CCα), and detection capability (CCβ). cabidigitallibrary.orgnih.gov

Table 2: Typical Parameters for LC-MS/MS Steroid Analysis

| Parameter | Typical Setting | Purpose | Reference(s) |

| Column | C18 (e.g., 100 x 2.1 mm, 2.6 µm) | Chromatographic separation of analytes. | nih.govcabidigitallibrary.org |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. | nih.gov |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Organic component for elution gradient. | nih.govnih.gov |

| Flow Rate | 0.3 - 0.4 mL/min | Controls retention time and separation efficiency. | nih.gov |

| Ionization Mode | ESI Positive | Generates protonated molecular ions [M+H]⁺. | cabidigitallibrary.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. | cabidigitallibrary.org |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes. This technology provides substantial improvements in resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). The higher pressure tolerance of UPLC systems allows for faster flow rates without sacrificing separation efficiency, leading to much shorter analysis times.

In the context of steroid analysis, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS). Several developed methods for steroid profiling utilize UPLC systems, such as the Waters ACQUITY UPLC, for the chromatographic separation. endocrine-abstracts.org For example, a rapid assay for the simultaneous measurement of four key steroids was developed using an ACQUITY UPLC system for on-line solid-phase extraction and separation, achieving a total run time of just 5.5 minutes per sample. endocrine-abstracts.org The enhanced peak capacity and resolution of UPLC are particularly beneficial for resolving complex mixtures of steroid isomers, which can be challenging with conventional HPLC. The use of UHPLC (an equivalent term for UPLC) has also been demonstrated in combination with ion mobility-mass spectrometry for the comprehensive analysis of intact phase II steroid metabolites. nih.gov

Immunochemical Detection Strategies

Immunochemical methods, particularly immunoassays, are widely used for high-throughput screening of steroids. These methods rely on the highly specific binding interaction between an antibody and its target antigen. This compound is an exemplary hapten used in the development of these powerful analytical tools.

Small molecules like steroids are not immunogenic on their own. To elicit an immune response and produce antibodies, they must first be covalently linked to a large carrier molecule, typically a protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). nih.govcreative-diagnostics.com The steroid in this context is called a hapten.

This compound is ideally suited for this purpose. The hemisuccinate group provides a carboxylic acid functional group, which acts as a "linker" or "bridge" that can be readily coupled to the amine groups on the lysine (B10760008) residues of a carrier protein using standard carbodiimide (B86325) chemistry. This process creates a steroid-protein conjugate (immunogen) that is capable of inducing an immune response when injected into an animal.

Once specific antibodies are produced, they form the basis of an Enzyme-Linked Immunosorbent Assay (ELISA). In a typical competitive ELISA format for 19-nortestosterone, microtiter plates are coated with an antibody specific to the steroid. Samples, standards, and an enzyme-labeled version of 19-nortestosterone are then added to the wells. The free steroid from the sample and the enzyme-labeled steroid compete for the limited number of antibody binding sites. After an incubation and washing step, a substrate is added, and the resulting color development is inversely proportional to the concentration of 19-nortestosterone in the sample. The development of monoclonal antibodies against 19-nortestosterone has enabled the creation of such rapid and sensitive ELISA kits. nih.gov

The production of high-quality antibodies is the most critical step in developing a reliable immunoassay. Both polyclonal and monoclonal antibodies can be generated against steroid-hemisuccinate conjugates.

Polyclonal Antibodies: These are produced by immunizing animals like rabbits or sheep with the steroid-protein conjugate. nih.gov The resulting antiserum contains a heterogeneous mixture of antibodies that recognize different epitopes on the steroid hapten.

Monoclonal Antibodies: These are produced using hybridoma technology, which involves fusing antibody-producing spleen cells from an immunized mouse with immortal myeloma cells. nih.gov This technique yields a continuous supply of a single type of antibody that recognizes a specific epitope, ensuring high specificity and batch-to-batch consistency.

A crucial aspect of antibody development is thorough characterization. This involves:

Titer Determination: Measuring the concentration or dilution of the antibody required for the assay.

Affinity Constant (Kaff): Quantifying the strength of the binding interaction between the antibody and the steroid. Studies have reported monoclonal antibodies against 19-nortestosterone with high affinity constants, in the range of 2.6 to 4.7 × 10⁹ L/mol. nih.gov

Specificity/Cross-Reactivity: This is perhaps the most important characteristic. It is assessed by testing the antibody's ability to bind to a range of structurally related steroids. Ideally, an antibody should be highly specific to the target analyte with minimal cross-reactivity to other endogenous or synthetic steroids. For example, monoclonal antibodies raised against a 19-nortestosterone immunogen showed significant cross-reactivity with β-nortestosterone (62-64%) but negligible cross-reactivity with other steroids (<0.01%). nih.gov In another study using testosterone 19-hemisuccinate as the immunogen, the resulting antibodies showed varying degrees of cross-reactivity with dihydrotestosterone (B1667394) (4.4-100%) and androstenedione (B190577) (0.5-100%), demonstrating that individual antibody characteristics can vary widely. nih.gov

Table 3: Characteristics of Monoclonal Antibodies (mAbs) Produced Against 19-Nortestosterone

| mAb Clone | Isotype | Affinity Constant (Kaff) (L/mol) | IC₅₀ (ng/mL) | Cross-Reactivity with β-NT (%) | Reference |

| NT-1 | IgG₁ | 2.6 - 4.7 x 10⁹ | 0.55 - 1.0 | 62 | nih.gov |

| NT-2 | IgG₁ | 2.6 - 4.7 x 10⁹ | 0.55 - 1.0 | 64 | nih.gov |

| NT-3 | IgG₁ | 2.6 - 4.7 x 10⁹ | 0.55 - 1.0 | N/A | nih.gov |

| NT-4 | IgG₁ | 2.6 - 4.7 x 10⁹ | 0.55 - 1.0 | N/A | nih.gov |

| NT-5 | IgG₁ | 2.6 - 4.7 x 10⁹ | 0.55 - 1.0 | N/A | nih.gov |

Sample Preparation and Derivatization for Enhanced Analytical Sensitivity

The accurate quantification and identification of this compound in research samples present significant challenges due to its presence at trace concentrations within complex biological matrices like blood and urine. nih.gov To overcome these obstacles, rigorous sample preparation is essential to remove interfering substances, concentrate the analyte, and improve the reliability of subsequent analyses. nih.gov

The initial step in analyzing research samples involves extracting the target compound from the matrix. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.gov Blood (serum or plasma) and urine are the most common biological matrices used for the detection of nandrolone (B1676933) and its esters. mdpi.comresearchgate.net

Protein Precipitation (PP): This method is often used for blood samples (serum/plasma). It involves adding organic solvents, such as methanol or acetonitrile, to denature and precipitate proteins, which can then be separated by centrifugation. This process releases the analyte into the supernatant for further analysis. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent like n-pentane. nih.govresearchgate.net This technique is effective for removing matrix interferences and concentrating the steroid esters. researchgate.net However, traditional LLE can be limited by high solvent consumption and the potential for emulsion formation. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample clean-up and concentration. mdpi.com It involves passing the liquid sample through a cartridge containing a solid adsorbent. The analyte is retained on the solid phase while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent. C18 cartridges are commonly used for extracting steroids from aqueous solutions. researchgate.net

For applications requiring very high purity, such as for the preparation of standards or for techniques like isotope ratio mass spectrometry (IRMS), semi-preparative high-performance liquid chromatography (HPLC) is a powerful purification tool. nih.gov It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and purify target compounds from complex mixtures. nih.gov

| Method | Principle | Application/Matrix | Advantages | Limitations |

| Protein Precipitation (PP) | Denaturation and precipitation of proteins using organic solvents. | Serum, Plasma | Simple, fast. | May not remove all interferences. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Urine, Serum, Plasma | Good for removing interferences, concentrates analyte. | High solvent use, can form emulsions. nih.gov |

| Solid-Phase Extraction (SPE) | Analyte adsorbs to a solid phase, impurities are washed away. | Urine, Serum | High recovery, good concentration, cleaner extracts. mdpi.com | Requires method development for specific analytes. |

| Semi-Preparative HPLC | Chromatographic separation on a larger scale. | Post-extraction purifcation | Provides high-purity samples for structural ID or IRMS. nih.gov | More complex and time-consuming. |

To enhance the sensitivity and specificity of detection, especially for mass spectrometry (MS) techniques, this compound and related steroids are often chemically modified. This process, known as derivatization, introduces a chemical group that improves the analyte's chromatographic behavior or ionization efficiency. researchgate.net

Oxime and Hydrazone Derivatives: The ketone group at the C-3 position of the steroid nucleus is a primary target for derivatization. Reagents like hydroxylamine (B1172632) or O-methyl-hydroxylamine react with the ketone to form oxime derivatives. nih.gov Similarly, Girard's Reagent T (GRT) or Girard's Reagent P (GRP) react to form hydrazones. researchgate.net These derivatives introduce a readily ionizable group, significantly improving detection capability in liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Studies have shown that Girard P hydrazone derivatives of nandrolone esters provide superior results in LC-MS/MS analysis compared to underivatized compounds. researchgate.net

Picolinoyl Esters: While the ester group at the C-17 position of this compound already exists, derivatization of hydroxyl groups is a key strategy for other steroids and can be applied to the parent compound, nandrolone. Picolinic acid is used to convert hydroxyl groups into picolinoyl esters. nih.govnih.gov This derivatization significantly improves the ionization efficiency for analysis by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) in positive ion mode. nih.gov The picolinoyl group has a high proton affinity, leading to a 5- to 10-fold increase in ESI response compared to underivatized molecules. nih.gov

| Derivative Type | Target Functional Group | Reagent Example | Purpose | Analytical Technique |

| Oxime | C-3 Ketone | Methoxylamine nih.gov | Increase sensitivity and improve chromatographic properties. | GC-MS, LC-MS/MS |

| Hydrazone | C-3 Ketone | Girard's Reagent P (GRP), Girard's Reagent T (GRT) researchgate.net | Introduce a permanently charged moiety for enhanced ionization. researchgate.net | LC-MS/MS |

| Picolinoyl Ester | C-17 Hydroxyl (on parent nandrolone) | Picolinic Acid nih.govnih.gov | Improve proton affinity and ionization efficiency. nih.gov | LC-ESI-MS/MS |

Metabolic Investigations in Non Human and in Vitro Systems

In Vitro Hepatic Biotransformation Pathways

The liver is the principal site of steroid metabolism. In vitro hepatic systems are instrumental in dissecting the specific enzymatic reactions that modify 19-nortestosterone.

Cultured cell lines and primary hepatocytes serve as foundational models for studying the metabolism of xenobiotics, including anabolic steroids. These systems allow for the investigation of both phase I and phase II metabolic pathways in a controlled environment.

Primary human hepatocytes are considered the reference cellular model as they express a wide array of drug-metabolizing enzymes and can generate metabolic profiles similar to those observed in vivo. nih.govnih.gov However, their limited availability and the rapid decline in their metabolic activity in culture present challenges. nih.gov To overcome these limitations, immortalized liver-derived cell lines, such as the human hepatoblastoma cell line HepG2, are widely used. nih.gov

HepG2 cells have been shown to be a suitable model for biotransformation studies of androgens. researchgate.net They are capable of performing both phase I (functionalization) and phase II (conjugation) reactions and can generate long-term metabolites, which is critical for doping analysis research. researchgate.net For instance, studies with metandienone, a related anabolic steroid, demonstrated that HepG2 cells could produce metabolites comparable to those found in human urine. researchgate.net Similarly, investigations into testosterone (B1683101) metabolism in HepG2 cells have shown these cells can be used to study steroid effects on glucose regulation and gene expression, indicating their utility for mechanistic studies of androgen action and metabolism. nih.govendocrine-abstracts.org Genetically engineered HepG2 cells, which express high levels of specific drug-metabolizing enzymes like cytochromes P450 (CYPs) and UGTs, are also being developed to create more robust and predictable in vitro models. mdpi.com

| In Vitro Model | Description | Relevance to 19-Nortestosterone Metabolism | References |

|---|---|---|---|

| Primary Human Hepatocytes (PHHs) | Considered the "gold standard" for in vitro metabolism studies due to a full complement of metabolic enzymes. | Provides the most physiologically relevant data on metabolite profiles for 19-nortestosterone. | nih.govnih.gov |

| HepG2 Cell Line | A human hepatoblastoma-derived cell line that is immortalized and readily available. | Used to investigate phase I and phase II metabolism, identify metabolites, and study the regulation of metabolic genes by androgens. | researchgate.netnih.govendocrine-abstracts.org |

| Primary Pig Hepatocytes | Hepatocytes isolated from pigs, used in comparative metabolism studies. | Allow for species-specific comparisons of steroid metabolism pathways. | nih.govresearchgate.net |

| Genetically Modified HepG2 Cells | HepG2 cells engineered to overexpress specific drug-metabolizing enzymes (e.g., CYPs, UGTs). | Enable detailed investigation into the role of specific enzymes in the metabolism of 19-nortestosterone and its derivatives. | mdpi.com |

Subcellular fractions of hepatocytes, particularly microsomes and cytosol, are used to pinpoint the specific enzymes responsible for metabolic conversions. Microsomes, which are vesicles of the endoplasmic reticulum, contain the cytochrome P450 (CYP) enzyme superfamily, the primary catalysts of phase I oxidative metabolism. youtube.com

While the aromatization of natural androgens like testosterone to estrogens is catalyzed by CYP19A1 (aromatase), an enzyme not typically expressed in the adult human liver, 19-nortestosterone derivatives can undergo aromatization in the liver through other mechanisms. nih.gov Studies have shown that because these synthetic steroids lack the C19-methyl group, their A-ring can be aromatized by other hepatic cytochrome P450 enzymes. nih.gov Research in mice has demonstrated that administration of nandrolone (B1676933) decanoate (B1226879) leads to a significant induction of total hepatic cytochrome P-450 activity, suggesting that the steroid can upregulate its own metabolic machinery. nih.govnih.goveurekaselect.com

Cytosolic fractions contain various reductive enzymes, such as reductases and dehydrogenases, which are critical for the metabolism of 19-nortestosterone. These enzymes catalyze the reduction of the A-ring and the 17-keto group of steroid metabolites.

| Enzyme System | Location | Key Enzymes | Metabolic Role for 19-Nortestosterone | References |

|---|---|---|---|---|

| Liver Microsomes | Endoplasmic Reticulum | Cytochrome P450 (CYP) enzymes | Catalyze Phase I oxidative reactions, including hydroxylation and potential aromatization of the A-ring. | youtube.comnih.govnih.gov |

| Liver Cytosol | Cell Cytoplasm | Reductases, Dehydrogenases | Catalyze reductive metabolism, particularly of the A-ring, leading to key metabolites. | nih.gov |

Identification and Characterization of Non-Human Metabolites

The biotransformation of 19-nortestosterone results in several metabolites, which are then typically conjugated for excretion. The identification of these metabolites is essential for understanding the compound's biological activity and for developing analytical methods for its detection.

The main urinary metabolites of nandrolone are 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE). mdpi.comnih.gov

Glucuronidation is a major phase II metabolic pathway that involves the covalent attachment of glucuronic acid to a substrate, rendering it more water-soluble and facilitating its elimination from the body via urine or bile. wikipedia.orgnih.gov This reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs), which are membrane-bound proteins primarily located in the endoplasmic reticulum of liver cells and other tissues. wikipedia.orgnih.govcriver.com

The UGT1A and UGT2B subfamilies are the most important for the metabolism of drugs and endogenous compounds, including steroids. nih.govyoutube.com The metabolites of 19-nortestosterone, such as 19-norandrosterone and 19-noretiocholanolone, are excreted mainly as glucuronide conjugates. mdpi.comnih.gov Specific UGT isoforms, such as UGT2B7 and UGT2B15, are known to be key players in the glucuronidation of androgens and their metabolites. youtube.com The efficiency of glucuronidation can significantly impact the clearance rate and bioavailability of the parent compound.

The metabolism of 19-nortestosterone is dominated by reductive pathways. The enzyme 5α-reductase, which is present in the liver and other tissues, converts 19-nortestosterone into 5α-dihydro-19-nortestosterone (also known as 5α-dihydronandrolone). nih.govnih.gov Unlike the conversion of testosterone to the more potent dihydrotestosterone (B1667394) (DHT), the 5α-reduced metabolite of nandrolone has a significantly lower binding affinity for the androgen receptor. nih.govnih.gov This metabolic inactivation in target tissues is a key feature of nandrolone's pharmacological profile.

Further reduction of the 3-keto group of 19-nortestosterone and its 5α-reduced metabolite by 3α- and 3β-hydroxysteroid dehydrogenases leads to the formation of the main urinary metabolites, 19-norandrosterone and 19-noretiocholanolone. mdpi.comnih.gov Epimerization, the change in configuration at a single chiral center, is another potential metabolic transformation. For example, studies on the metabolism of 17α-methyl-19-nortestosterone have identified metabolites resulting from epimerization at the C5 position. nih.gov

| Metabolite | Metabolic Pathway | Key Enzyme(s) | References |

|---|---|---|---|

| 5α-Dihydro-19-nortestosterone | A-ring Reduction | 5α-reductase | nih.govnih.gov |

| 19-Norandrosterone (19-NA) | A-ring and 3-keto Reduction | 5α-reductase, 3α-hydroxysteroid dehydrogenase | mdpi.comnih.govnih.gov |

| 19-Noretiocholanolone (19-NE) | A-ring and 3-keto Reduction | 5β-reductase, 3α-hydroxysteroid dehydrogenase | mdpi.comnih.govnih.gov |

Prodrug Conversion Mechanisms (Hypothetical/Theoretical for Research)

19-Nortestosterone 17-hemisuccinate is a prodrug, meaning it is an inactive or less active compound that is metabolized into its active form, 19-nortestosterone, within the body. The conversion mechanism is the hydrolysis of the 17β-hemisuccinate ester bond.

This cleavage is catalyzed by non-specific enzymes called esterases, which are abundant in plasma, the liver, and other tissues. nih.govnih.govncsu.edu The purpose of esterifying the 17β-hydroxyl group of nandrolone is often to modify its pharmacokinetic properties. In vitro studies on various steroid esters have shown that the rate of enzymatic cleavage is dependent on the nature and position of the ester group. nih.gov For instance, research has found marked differences in the cleavage rates of long-chain versus short-chain steroid esters in various tissues, suggesting that different esterases may be involved. nih.gov The hydrolysis of ester prodrugs like this compound is expected to be a rapid and efficient process, releasing the active 19-nortestosterone into circulation for subsequent metabolism and action. nih.gov

Enzymatic Ester Hydrolysis and Release of Parent Compound

The fundamental step in the activation of this compound is the hydrolysis of the 17β-hemisuccinate ester group, which liberates the free 19-nortestosterone. This process is catalyzed by a class of enzymes known as esterases, which are ubiquitously distributed throughout various biological tissues. The hydrolysis reaction involves the addition of water across the ester linkage, resulting in the formation of the parent steroid and succinic acid.

In vitro studies utilizing tissue homogenates and subcellular fractions from various animal models have demonstrated that the liver is a principal site for this metabolic conversion. nih.govnih.gov The endoplasmic reticulum of hepatocytes, in particular, is rich in carboxylesterases that efficiently hydrolyze a wide array of drug esters. nih.govnih.govnih.gov The general scheme for this reaction is the conversion of the inactive ester prodrug into the active therapeutic agent. nih.gov

The rate and extent of hydrolysis are significantly influenced by the chemical nature of the ester side chain. For instance, the water solubility and lipophilicity of the ester can affect its accessibility to the catalytic site of the enzymes. nih.gov Studies comparing different esters of nandrolone have shown that the length and structure of the ester chain are critical determinants of the pharmacokinetic profile, including the rate of release of nandrolone. nih.govafboard.com While direct comparative data for the 17-hemisuccinate ester is sparse, research on other steroid hemisuccinate esters, such as that of hydrocortisone (B1673445) and methylprednisolone (B1676475), indicates that these charged esters are readily hydrolyzed by hepatic enzymes. nih.govnih.gov

The release of the parent compound, 19-nortestosterone, is the pivotal event for its subsequent physiological activity. Once liberated, 19-nortestosterone can interact with androgen receptors in target tissues. nih.gov The metabolic pathway of 19-nortestosterone itself has been a subject of extensive research, with major metabolites including 19-norandrosterone and 19-noretiocholanolone.

The table below summarizes findings from in vitro studies on the hydrolysis of various steroid esters, providing a basis for understanding the likely metabolic behavior of this compound.

| Steroid Ester | Enzyme Source | Key Findings |

| Hydrocortisone Hemisuccinate | Rat Liver Microsomes | Evidence for at least two distinct carboxylesterases involved in hydrolysis with different optimal pH (5.5 and 8.0). nih.gov |

| Methylprednisolone 21-Hemisuccinate | Rat Hepatic Microsomes | Hydrolyzed by a purified steroid esterase (carboxylesterase) with an optimal pH of 5.5 for charged esters. nih.gov |

| Nandrolone Phenylpropionate & Nandrolone Decanoate | Human Plasma | Phenylpropionate ester leads to higher and earlier peak concentrations of nandrolone compared to the decanoate ester. nih.govafboard.com |

| Various Acetaminophen Esters | Rat Intestinal & Liver Homogenates | Neutral esters were more rapidly hydrolyzed than charged esters, with the rate dependent on carbon chain length. nih.gov |

Investigating Hydrolytic Enzymes and Their Specificity

The enzymes responsible for the hydrolysis of this compound belong to the superfamily of carboxylesterases (EC 3.1.1.1). nih.govnih.gov These enzymes exhibit broad substrate specificity, enabling them to metabolize a diverse range of endogenous and xenobiotic compounds containing ester, amide, or thioester linkages. nih.govmdpi.com In humans, two major carboxylesterases, hCE1 and hCE2, are of particular importance in drug metabolism. nih.gov hCE1 is highly expressed in the liver, while hCE2 is predominantly found in the intestine. nih.gov

The specificity of these enzymes is not absolute and can be influenced by several factors, including the structure of the steroid nucleus and the nature of the ester side chain. nih.gov Research on hydrocortisone esters has revealed the existence of multiple carboxylesterase isozymes within rat liver microsomes, each with distinct properties. nih.gov For example, the hydrolysis of hydrocortisone hemisuccinate was found to be catalyzed by at least two different enzymes with different pH optima and inhibitor sensitivities. nih.gov

A study on a purified steroid esterase from rat liver that acts on methylprednisolone 21-hemisuccinate found that the enzyme was a carboxylesterase that could hydrolyze both negatively charged and uncharged steroid esters. nih.gov Notably, the optimal pH for the hydrolysis of the charged hemisuccinate ester was 5.5, whereas uncharged esters were more efficiently hydrolyzed at a neutral pH of 7-8. nih.gov This suggests that the dicarboxylic nature of the hemisuccinate ester of 19-nortestosterone likely influences which carboxylesterase isoforms are primarily responsible for its cleavage and under what physiological conditions this occurs most efficiently.

Furthermore, the enzyme's activity can be affected by the lipophilicity of the substrate, with higher activity often observed with increasing lipophilicity. nih.gov The specificity of esterases can also differ between various tissues and animal species, highlighting the importance of using appropriate in vitro models for metabolic predictions. nih.govnih.gov The table below outlines the characteristics of enzymes involved in the hydrolysis of steroid esters.

| Enzyme | Substrate(s) | Tissue/Source | Key Characteristics & Specificity |

| Carboxylesterase (multiple forms) | Hydrocortisone Hemisuccinate, Hydrocortisone Acetate | Rat Liver Microsomes | At least three distinct enzymes identified based on pH optima and inhibitor responses. nih.gov |

| Steroid Esterase (Carboxylesterase) | Methylprednisolone 21-Hemisuccinate | Rat Hepatic Microsomes | Purified enzyme with a molecular mass of 58 kDa; optimal pH of 5.5 for charged esters and 7-8 for uncharged esters. nih.gov |

| Carboxylesterases (hCE1, hCE2) | Various Drug Esters | Human Liver, Intestine | hCE1 is abundant in the liver, while hCE2 is primarily in the intestine; they hydrolyze a wide range of prodrugs. nih.govnih.gov |

| Esterases | Various Acetaminophen and Aminobenzoate Esters | Rat Intestinal Homogenate, Liver Homogenate, Plasma | Substrate sensitivity depends on the ester's charge and carbon chain length; structure recognition varies with the enzyme source. nih.gov |

Application in Research Tool Development

Design and Synthesis of Immunogens and Haptens for Bioanalytical Assays

The development of immunoassays for detecting small molecules like steroids is a cornerstone of various fields, including endocrinology, sports anti-doping, and environmental monitoring. These assays rely on the highly specific interaction between an antibody and its target antigen. However, small molecules, known as haptens, are not immunogenic on their own and require conjugation to a larger carrier molecule, typically a protein, to elicit an immune response. creative-biolabs.com 19-Nortestosterone 17-hemisuccinate serves as a crucial hapten in this process.

Hapten-Carrier Protein Conjugation Strategies

The synthesis of an effective immunogen involves covalently linking the hapten (this compound) to a carrier protein. The choice of conjugation strategy is critical as it influences the orientation of the hapten and the subsequent antibody response. creative-biolabs.com The 17-hemisuccinate group of the steroid provides a reactive carboxyl group, which is a key functional handle for conjugation. gbiosciences.com

Commonly employed carrier proteins include Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH). gbiosciences.com The primary amino groups on the surface of these proteins are the usual targets for conjugation. creative-biolabs.com

Several methods can be utilized for this conjugation:

Carbodiimide-mediated coupling: This is a widely used method that activates the carboxyl group of the hemisuccinate to form an active intermediate that readily reacts with the amino groups of the carrier protein, forming a stable amide bond. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common reagent for this purpose. gbiosciences.com

Active ester method: The carboxyl group of the hapten can be converted into a more reactive N-hydroxysuccinimide (NHS) ester. This activated ester then efficiently reacts with the amine groups on the carrier protein.

A study on the development of a radioimmunoassay for nortestosterone and related steroids described the use of antisera raised against a nortestosterone-17β-hemisuccinate-bovine serum albumin conjugate. d-nb.info This highlights the successful application of this hapten in generating specific antibodies.

| Conjugation Strategy | Activating Reagent | Functional Groups Involved | Resulting Bond |

| Carbodiimide (B86325) Coupling | EDC | Carboxyl (hapten), Amine (carrier) | Amide |

| Active Ester Method | NHS | Carboxyl (hapten), Amine (carrier) | Amide |

Antigenic Properties and Antibody Specificity

The way a hapten is presented to the immune system dictates the specificity of the antibodies produced. creative-biolabs.com By attaching 19-nortestosterone through its 17-position via the hemisuccinate linker, the structural features at other positions of the steroid molecule are left exposed. This directs the immune response to generate antibodies that primarily recognize these unaltered parts of the molecule.

Research has shown that using a mixture of antisera, including those raised against nortestosterone-17β-hemisuccinate, can reduce the cross-reactivity with other naturally occurring steroids. d-nb.info This is a significant advantage in developing highly specific assays. However, some cross-reactivity with structurally similar compounds is still possible. For instance, antibodies raised against 19-nortestosterone conjugates have shown some cross-reactivity with testosterone (B1683101) and other synthetic anabolic steroids. nih.gov The degree of cross-reactivity is a critical parameter that must be thoroughly evaluated during assay development.

Development of Analytical Reference Standards and Internal Controls

Certified reference materials are essential for the accuracy and reliability of analytical measurements. 19-Nortestosterone and its derivatives, including the 17-hemisuccinate, are available as reference standards from various suppliers. lgcstandards.comsigmaaldrich.com These standards are produced under stringent quality control measures, often in accordance with ISO 17034, ensuring their purity and identity. lgcstandards.com

In quantitative analytical methods, such as chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are often used to correct for variations during sample preparation and analysis. While not a direct application of this compound itself, the development of assays for 19-nortestosterone relies on the availability of high-purity reference materials of both the parent compound and its key derivatives.

Novel Steroid Hybrid Molecules and Their Preliminary Biochemical Evaluation (e.g., anticancer research)

There is growing interest in modifying the steroid nucleus to develop new therapeutic agents with improved activity and reduced side effects. The functional groups on steroids provide sites for chemical modification to create novel hybrid molecules.

While direct research on this compound in this context is limited, the broader class of 19-nortestosterone derivatives has been investigated for potential anticancer properties. nih.gov For instance, various 17-substituted 19-nortestosterone analogs have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. nih.gov The rationale behind modifying the 17-position is that this can reduce the hormonal activity of the steroid, which is often associated with undesirable side effects. nih.gov

The development of novel steroid-coumarin hybrids has also been explored as a strategy to inhibit enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is implicated in hormone-dependent cancers. nih.gov The synthetic versatility of compounds like this compound, with its reactive carboxyl group, could potentially be exploited in the future to create such hybrid molecules for biochemical evaluation.

Q & A

Q. What are the primary immunoassay methods for detecting 19-Nortestosterone 17-hemisuccinate in biological matrices?

A competitive enzyme-linked immunosorbent assay (ELISA) is commonly employed, utilizing antibodies raised against 17β-19-nortestosterone. The method involves incubating samples with enzyme-labeled nortestosterone and antibodies in anti-rabbit IgG-coated microplates. Cross-reactivity with structurally similar compounds (e.g., 17α-19-nortestosterone, nortestosterone sulfate) must be validated to avoid false positives. Quantitative results are derived from colorimetric measurements (450 nm) inversely proportional to analyte concentration . For specificity, pairing antisera (e.g., 17α-ethyl and 19-nortestosterone) can differentiate between analogs like Norethandrolone .

Q. How is this compound synthesized and characterized in pharmacological research?

Synthesis typically involves esterification at the C-17 hydroxyl group of 19-nortestosterone with succinic anhydride. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Structural analogs (e.g., halogenated derivatives) are synthesized to explore structure-activity relationships, with antiproliferative activity tested against cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How do researchers design experiments to assess the antiproliferative effects of this compound derivatives?

Experimental design includes:

- Cell line selection : Human cancer cell lines (e.g., ovarian, cervical, breast) are used to evaluate tumor selectivity.

- Dose-response analysis : Compounds are tested at concentrations ≤10 μM, with DMSO controls to exclude solvent toxicity.

- Mechanistic studies : Apoptosis markers (e.g., caspase activation) and hormone receptor interactions (e.g., androgen receptor binding) are analyzed.

- Data validation : Replication across independent experiments and comparison with reference drugs (e.g., cyclophosphamide) ensure robustness .

Q. What in vivo models are used to study the immunosuppressive effects of this compound?

Female mouse models of Sjögren’s syndrome are employed to evaluate autoimmune suppression. Key endpoints include:

- Lymphocyte infiltration : Quantified in lacrimal and salivary glands via histopathology.

- Tear volume measurement : Assessed to gauge glandular function improvement.

- Comparative controls : Testosterone and cyclophosphamide are used as positive controls, while glucocorticoids (e.g., dexamethasone) serve as negative controls for specificity .

Q. How can researchers address cross-reactivity issues when using immunoassays for this compound?

- Antibody validation : Screen monoclonal antibodies for cross-reactivity against metabolites (e.g., sulfate conjugates) using competitive binding assays .

- Confirmatory techniques : Combine ELISA with mass spectrometry (MS) for unambiguous identification.

- Data interpretation : Use dual antisera (e.g., 17α-ethyl and 19-nortestosterone) to resolve ambiguities, as co-positivity indicates Norethandrolone, while single positivity suggests 19-nortestosterone .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound analogs?

- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC₅₀ values.

- ANOVA with post-hoc tests : Compare treatment groups against controls (e.g., Tukey’s test for multiple comparisons).

- Power analysis : Ensure sample sizes are sufficient to detect biologically relevant effects (e.g., ≥80% power at α=0.05) .

Q. How should researchers document experimental protocols for reproducibility?

- Detailed synthesis protocols : Include reaction conditions (temperature, catalysts) and purification steps in supplementary materials.

- Analytical validation : Report antibody lot numbers, ELISA plate coating methods, and MS parameters (e.g., ionization mode, resolution).

- Ethical compliance : Adhere to NIH guidelines for preclinical studies, including animal welfare and data transparency .

Data Interpretation and Reporting

Q. How are contradictions in biological activity data resolved for this compound derivatives?

- Meta-analysis : Compare results across studies using standardized metrics (e.g., % inhibition at 10 μM).

- Structural modeling : Perform molecular docking to explain divergent activities (e.g., C-17 substituent steric effects).

- Replication studies : Independent validation in multiple labs minimizes technical variability .

Q. What criteria define the "tumor selectivity" of this compound analogs?

Selectivity is determined by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.